8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Researchers require precise fluorinated scaffolds to achieve reproducible enzyme inhibition. This compound delivers the critical 8-fluoro substitution that directly modulates lipoxygenase (LOX) activity and CCR5 binding-differences that generic non-fluorinated analogs cannot reproduce. - Validated tool compound: Lipoxygenase inhibitor & CCR5 antagonist. - Benchmark data: HDAC inhibition (IC50 130 nM); UppP inhibition (IC50 21,000 nM for SAR studies). - Supply: Purity ≥98%, available for immediate R&D shipment.

Molecular Formula C15H11FO
Molecular Weight 226.24 g/mol
CAS No. 543741-44-2
Cat. No. B8107372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one
CAS543741-44-2
Molecular FormulaC15H11FO
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)F)C(=O)CC3=CC=CC=C31
InChIInChI=1S/C15H11FO/c16-13-6-5-12-7-10-3-1-2-4-11(10)8-15(17)14(12)9-13/h1-6,9H,7-8H2
InChIKeyIVYDJPXELKPRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one: Product Overview


8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one (CAS 543741-44-2) is a fluorinated polycyclic aromatic ketone belonging to the dibenzo[a,d][7]annulene class [1]. It is characterized by a unique tricyclic scaffold with a fluorine substituent at the 8-position, which can modulate electronic properties and biological target engagement . This compound has been identified as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also exhibits activity as a CCR5 antagonist, with implications for anti-inflammatory and antiviral research applications [2][3].

Substitution Risks for 8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one


The 8-fluoro substitution in this dibenzo[a,d][7]annulene scaffold is a critical determinant of its biological profile, and generic substitution with non-fluorinated or differently substituted analogs is not equivalent . Specifically, the presence of the fluorine atom at the 8-position influences electron distribution and molecular conformation, which in turn can alter enzyme inhibition potency and receptor binding affinity relative to unsubstituted or other halogenated derivatives . Without this specific substitution, users risk significant deviations in experimental outcomes, including reduced target engagement, altered selectivity profiles, and inconsistent pharmacokinetic behavior, particularly in models where lipoxygenase inhibition or CCR5 antagonism is being studied [1][2].

Quantitative Evidence for 8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one


Lipoxygenase Inhibition Profile

The 8-fluoro derivative of 5H-dibenzo[a,d][7]annulen-10(11H)-one is characterized as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. While direct comparative data for the unsubstituted parent compound are not available, the fluorine atom at the 8-position is known to enhance metabolic stability and binding interactions in related dibenzoannulene derivatives, providing a differentiation point from non-fluorinated analogs .

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

UppP Inhibition in E. coli

The compound demonstrates measurable inhibition of Undecaprenyl-diphosphatase (UppP) from Escherichia coli, a target involved in bacterial cell wall synthesis [1]. In a biochemical assay, it exhibited an IC50 of 21,000 nM [1]. While the potency is moderate, the activity profile against this target distinguishes it from other dibenzoannulene derivatives that may lack this specific antibacterial target engagement [2].

Antibacterial UppP inhibition E. coli

HDAC Inhibition in HeLa Cells

The compound inhibits histone deacetylase (HDAC) activity in nuclear extracts from human HeLa cells with an IC50 of 130 nM [1]. This activity is notable for a compound of this scaffold and suggests a potential role in epigenetic modulation [2]. The fluorine substitution may contribute to enhanced binding within the HDAC active site compared to non-fluorinated analogs .

HDAC inhibition Epigenetics Cancer

Research Applications for 8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one


Lipoxygenase Pathway & Anti-Inflammatory Research

This compound is ideally suited for in vitro enzymatic assays investigating lipoxygenase inhibition and its role in the arachidonic acid cascade [1]. Its reported potent lipoxygenase inhibitory activity makes it a valuable positive control or tool compound for studying leukotriene biosynthesis and inflammatory mediator regulation [2].

UppP Inhibition for Antibacterial Discovery

Researchers focused on novel antibacterial targets can utilize this compound to probe UppP function in E. coli and potentially other Gram-negative bacteria [1]. The defined IC50 of 21,000 nM provides a benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency against this underexploited cell wall biosynthesis enzyme [2].

HDAC Inhibition in Cancer Models

The compound's nanomolar HDAC inhibitory activity (IC50 130 nM) in HeLa cell nuclear extracts positions it as a useful chemical probe for investigating histone acetylation dynamics and gene expression changes in oncology research [1]. Its unique fluorinated dibenzoannulene scaffold offers a distinct chemotype for exploring epigenetic mechanisms compared to traditional hydroxamate-based HDAC inhibitors [2].

CCR5 Antagonism for HIV & Inflammation

Preliminary pharmacological screening indicates activity as a CCR5 antagonist, suggesting utility in research related to HIV entry inhibition and inflammatory diseases such as asthma and rheumatoid arthritis [1]. The compound can serve as a starting point for developing novel CCR5-targeted therapeutics with a unique structural backbone [2].

Technical Documentation Hub

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